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molecular formula C3H4ClN5 B021410 6-Chloro-1,3,5-triazine-2,4-diamine CAS No. 3397-62-4

6-Chloro-1,3,5-triazine-2,4-diamine

Cat. No. B021410
M. Wt: 145.55 g/mol
InChI Key: FVFVNNKYKYZTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06127538

Procedure details

To a solution obtained by dissolving 184.5 g (1.0 mol) of cyanuric chloride in 800 mL of acetonitrile at room temperature and cooling down to 0° C. was dropwise added over 2 hours 303.7 g (5.0 mol) of an aqueous 28% ammonia solution with vigorous stirring, by keeping the reaction temperature at 10° C. or lower. After completion of the dropwise addition, the cooling was discontinued and the mixture was stirred at room temperature for 1 hour, followed by gradually warming the mixture up to 45° C. and allowing the mixture to react for 4 hours. After cooling, the product was filtered and washed with a large amount of water. The filtrate was dried at 50° C. for 6 hours in vacuum to obtain 115 g (yield 79%) of the titled compound.
Quantity
184.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4]C=1Cl.[NH3:10].[C:11](#[N:13])C>>[NH2:10][C:5]1[N:4]=[C:11]([NH2:13])[N:1]=[C:8]([Cl:9])[N:7]=1

Inputs

Step One
Name
Quantity
184.5 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a solution obtained
CUSTOM
Type
CUSTOM
Details
at 10° C.
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
by gradually warming the mixture up to 45° C.
CUSTOM
Type
CUSTOM
Details
to react for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed with a large amount of water
CUSTOM
Type
CUSTOM
Details
The filtrate was dried at 50° C. for 6 hours in vacuum
Duration
6 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=NC(=N1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 115 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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